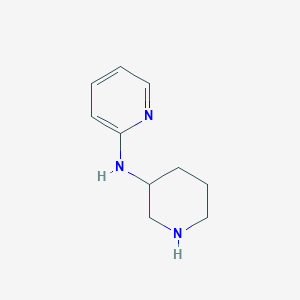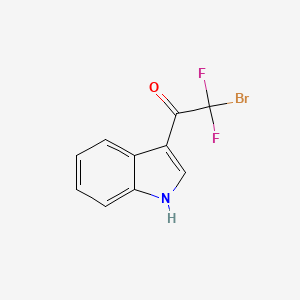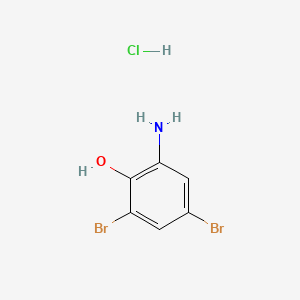
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-amino-6-(trifluoromethyl)aniline.
Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine atom.
Formation of Chloropropanone: The halogenated intermediate is then reacted with a suitable reagent to form the chloropropanone moiety.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one include:
- 2-Amino-6-(trifluoromethyl)benzonitrile
- 2-Amino-6-(trifluoromethyl)benzamide
- 2-Amino-6-(trifluoromethyl)benzoic acid
These compounds share the trifluoromethyl and amino groups but differ in other functional groups. The presence of the chloropropanone moiety in this compound makes it unique and imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H9ClF3NO |
|---|---|
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
1-[2-amino-6-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c11-5-4-8(16)9-6(10(12,13)14)2-1-3-7(9)15/h1-3H,4-5,15H2 |
Clé InChI |
POOQKWNTLZPZEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















